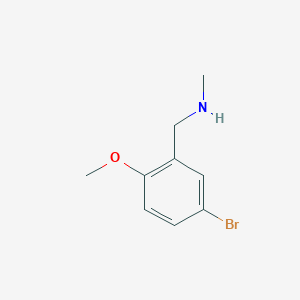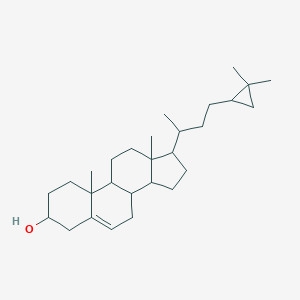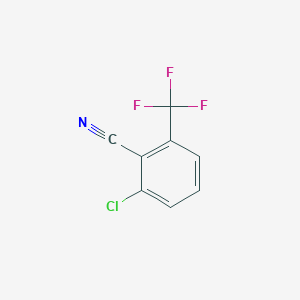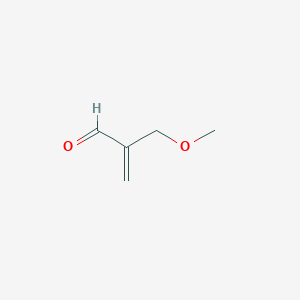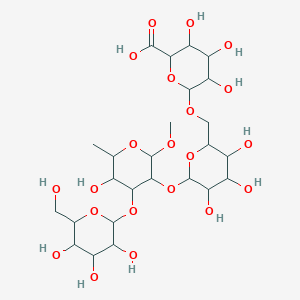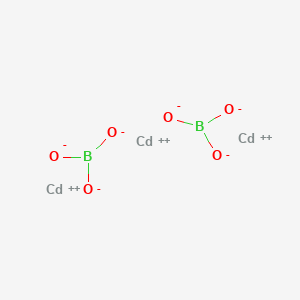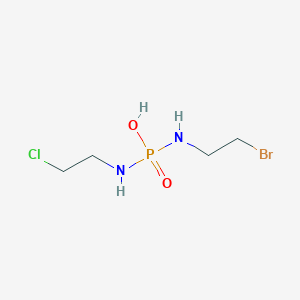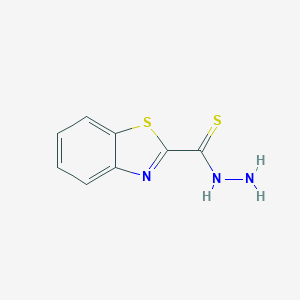
1,3-Benzothiazole-2-carbothiohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Benzothiazole-2-carbothiohydrazide, also known as BTCH, is a heterocyclic compound that has gained significant attention in scientific research due to its potential biological applications. This compound is synthesized through a simple and efficient method and has been studied extensively for its mechanism of action and physiological effects.
作用機序
The mechanism of action of 1,3-Benzothiazole-2-carbothiohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the activity of acetylcholinesterase, an enzyme involved in the breakdown of the neurotransmitter acetylcholine. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to inhibit the activity of xanthine oxidase, an enzyme involved in the production of reactive oxygen species.
生化学的および生理学的効果
1,3-Benzothiazole-2-carbothiohydrazide has been shown to have various biochemical and physiological effects. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can decrease lipid peroxidation and increase antioxidant enzyme activity, indicating its potential as an antioxidant agent. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to decrease the levels of pro-inflammatory cytokines, indicating its potential as an anti-inflammatory agent.
実験室実験の利点と制限
One advantage of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its cost-effectiveness and ease of synthesis. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to have low toxicity and is relatively stable under various conditions. However, one limitation of using 1,3-Benzothiazole-2-carbothiohydrazide in lab experiments is its limited solubility in aqueous solutions, which can affect its bioavailability and efficacy.
将来の方向性
There are several future directions for research on 1,3-Benzothiazole-2-carbothiohydrazide. One potential area of study is its potential as a neuroprotective agent. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can protect against oxidative stress-induced neurotoxicity and has potential as a treatment for neurodegenerative diseases. Additionally, further studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as an anticancer agent and its mechanism of action in cancer cells. Finally, studies are needed to investigate the potential of 1,3-Benzothiazole-2-carbothiohydrazide as a therapeutic agent for various inflammatory diseases.
In conclusion, 1,3-Benzothiazole-2-carbothiohydrazide is a promising compound with potential applications in various scientific fields. Its cost-effective synthesis method, low toxicity, and potential biological properties make it a popular choice for researchers. Further studies are needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of 1,3-Benzothiazole-2-carbothiohydrazide involves the reaction of 2-aminothiophenol with hydrazine hydrate and carbon disulfide. The resulting product is then treated with acetic anhydride to obtain 1,3-Benzothiazole-2-carbothiohydrazide in high yield. This synthesis method is cost-effective and easy to perform, making it a popular choice for researchers.
科学的研究の応用
1,3-Benzothiazole-2-carbothiohydrazide has been extensively studied for its potential applications in various scientific fields. It has been investigated for its antibacterial, antifungal, anticancer, and antioxidant properties. Studies have shown that 1,3-Benzothiazole-2-carbothiohydrazide can inhibit the growth of various bacterial and fungal strains and has potential as an alternative to traditional antibiotics and antifungal agents. Additionally, 1,3-Benzothiazole-2-carbothiohydrazide has been shown to induce apoptosis in cancer cells and has potential as a chemotherapeutic agent.
特性
CAS番号 |
127627-23-0 |
|---|---|
製品名 |
1,3-Benzothiazole-2-carbothiohydrazide |
分子式 |
C8H7N3S2 |
分子量 |
209.3 g/mol |
IUPAC名 |
1,3-benzothiazole-2-carbothiohydrazide |
InChI |
InChI=1S/C8H7N3S2/c9-11-7(12)8-10-5-3-1-2-4-6(5)13-8/h1-4H,9H2,(H,11,12) |
InChIキー |
NJYRKUFOLPJFAT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
正規SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=S)NN |
同義語 |
2-Benzothiazolecarbothioicacid,hydrazide(9CI) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



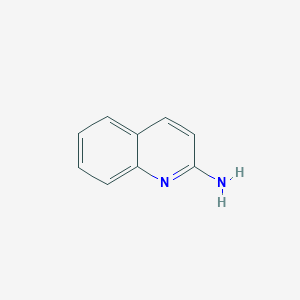
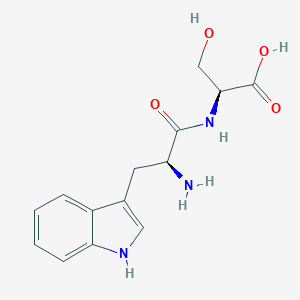
![Methyl 4-[[3,5-bis(trimethylsilyl)benzoyl]amino]benzoate](/img/structure/B145025.png)
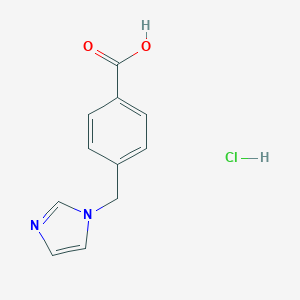
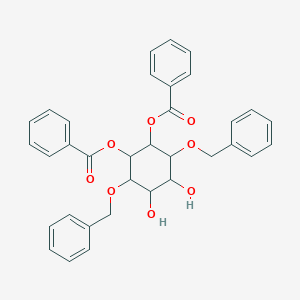
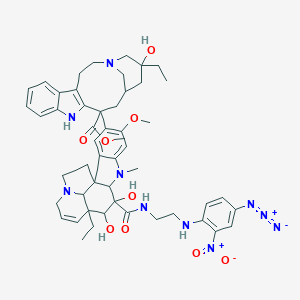
![[1-(2-Diphenylphosphanyl-5,6,7,8-tetrahydronaphthalen-1-yl)-5,6,7,8-tetrahydronaphthalen-2-yl]-diphenylphosphane](/img/structure/B145032.png)
